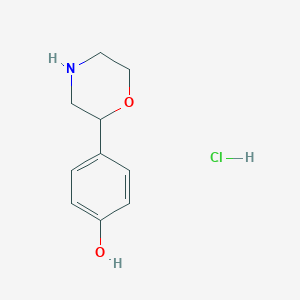![molecular formula C15H21N5O2S B14011001 1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea CAS No. 35101-91-8](/img/structure/B14011001.png)
1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea is a compound that belongs to the class of thioureas and triazoles. This compound is characterized by the presence of a benzyl group, a diethoxymethyl group, and a triazole ring, which are linked through a thiourea moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea typically involves the reaction of benzyl isothiocyanate with 2-(diethoxymethyl)-1,2,4-triazole. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the thiourea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea can be compared with other similar compounds, such as:
1-Benzyl-3-(2-ethoxyphenyl)thiourea: This compound has a similar thiourea structure but with an ethoxyphenyl group instead of a diethoxymethyl-triazole group.
1-Benzyl-3-phenyl-2-thiourea: This compound features a phenyl group in place of the triazole moiety.
1-Benzyl-3-(2,6-dimethylphenyl)thiourea: This compound has a dimethylphenyl group instead of the diethoxymethyl-triazole group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
35101-91-8 |
|---|---|
Fórmula molecular |
C15H21N5O2S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea |
InChI |
InChI=1S/C15H21N5O2S/c1-3-21-15(22-4-2)20-13(17-11-18-20)19-14(23)16-10-12-8-6-5-7-9-12/h5-9,11,15H,3-4,10H2,1-2H3,(H2,16,17,18,19,23) |
Clave InChI |
PDJWXDTUPQJHIE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(N1C(=NC=N1)NC(=S)NCC2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



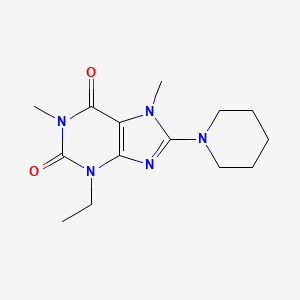
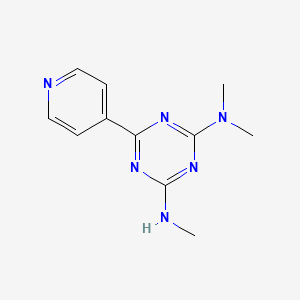
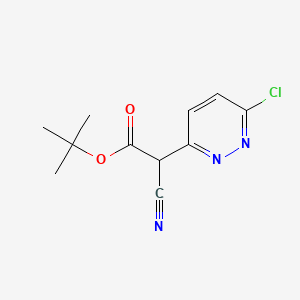
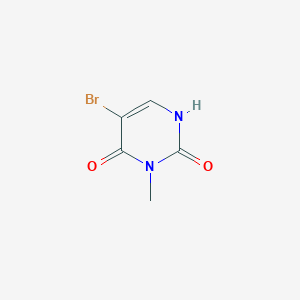
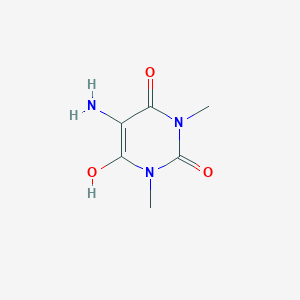
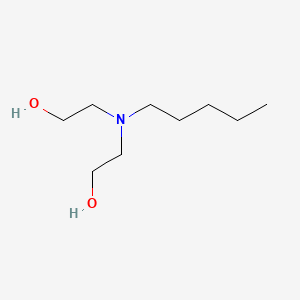
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)
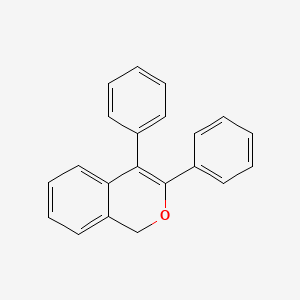

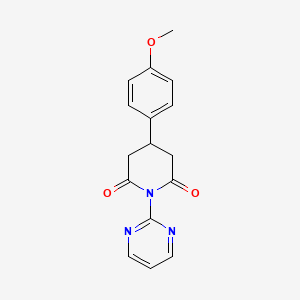

![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
